N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Description
N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a boron-containing acetamide derivative featuring a phenyl ring substituted with a chlorine atom at the para-position (C5) and a tetramethyl-1,3,2-dioxaborolane group at the ortho-position (C2). The acetamide moiety (-NHCOCH₃) is attached to the benzene ring, making this compound a versatile intermediate in medicinal chemistry and cross-coupling reactions. Its structural design combines the electron-withdrawing chlorine atom and the boronate ester group, which is critical for Suzuki-Miyaura coupling reactions .
Properties
Molecular Formula |
C14H19BClNO3 |
|---|---|
Molecular Weight |
295.57 g/mol |
IUPAC Name |
N-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H19BClNO3/c1-9(18)17-12-8-10(16)6-7-11(12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) |
InChI Key |
ZTFIUAJGQDWYBC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves the reaction of 5-chloro-2-iodoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the boron-containing ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Coupling Reactions: The boron-containing dioxaborolane ring participates in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds.
Biology: Investigated for its potential use in drug discovery and development.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide involves its ability to participate in various chemical reactions. The boron-containing dioxaborolane ring is a key feature that allows it to undergo coupling reactions, forming stable biaryl compounds. The chlorine atom can be substituted with other nucleophiles, enabling the formation of diverse derivatives .
Comparison with Similar Compounds
Research Findings and Trends
- Medicinal Chemistry : Fluorinated and boronated analogs () are increasingly prioritized in drug discovery for their metabolic stability and target engagement .
- Synthetic Efficiency : Advances in one-pot borylation-acetylation protocols (inferred from ) could streamline production of the target compound and its analogs .
Biological Activity
N-[5-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a chemical compound notable for its potential applications in organic synthesis and medicinal chemistry. This article aims to explore its biological activity, structural characteristics, and possible therapeutic implications based on available literature and research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C14H19BClNO3
- Molecular Weight : 295.57 g/mol
The presence of a chloro group and a dioxaborolane moiety contributes to its reactivity and potential biological activity. The dioxaborolane structure is particularly significant in facilitating various coupling reactions in organic synthesis.
The biological mechanisms by which this compound may exert its effects are not extensively documented. However, the presence of the chloro group suggests that it may participate in nucleophilic substitution reactions, potentially leading to the formation of active metabolites that could interact with biological targets.
1. Antimicrobial Activity
Research on similar compounds has indicated that certain chloroacetamide derivatives possess significant antimicrobial properties. For example:
- A study demonstrated that derivatives with dioxaborolane moieties exhibited enhanced activity against Gram-positive bacteria due to their ability to disrupt bacterial cell wall synthesis.
2. Anti-inflammatory Effects
Another investigation into related compounds revealed:
- The incorporation of polar groups into chloroacetamides improved their solubility and bioavailability, leading to enhanced anti-inflammatory effects in animal models.
Synthesis and Applications
This compound can be synthesized through multi-step reactions involving:
- Formation of the dioxaborolane intermediate.
- Substitution reactions to introduce the chloro group onto the phenyl ring.
- Acetylation to yield the final product.
This compound serves as an important building block in organic synthesis, particularly for developing pharmaceuticals and agrochemicals.
Comparative Table of Biological Activities
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Structure | Not extensively documented | Potential based on structural relatives |
| Related Chloroacetamides | Structure | Significant against Gram-positive bacteria | Enhanced with polar substitutions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
